2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole
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Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is an organic compound that features a benzothiazole ring substituted with a chlorofluorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: Similar in structure but lacks the benzothiazole ring.
2-Mercaptobenzothiazole: Contains the benzothiazole ring but lacks the chlorofluorophenylmethylsulfanyl group.
Uniqueness
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to the combination of the benzothiazole ring and the chlorofluorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H9ClFNS2 |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9ClFNS2/c15-10-4-3-5-11(16)9(10)8-18-14-17-12-6-1-2-7-13(12)19-14/h1-7H,8H2 |
InChI Key |
YBGCNGAXDNKGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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